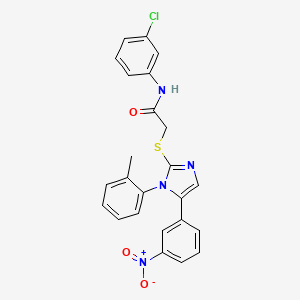

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3-Chlorophenyl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring an imidazole core substituted with 3-nitrophenyl and o-tolyl (2-methylphenyl) groups. The imidazole is linked via a thioether bridge to an acetamide moiety bearing a 3-chlorophenyl substituent. While direct data on its synthesis or applications are absent in the provided evidence, analogs suggest possible roles in medicinal chemistry, such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O3S/c1-16-6-2-3-11-21(16)28-22(17-7-4-10-20(12-17)29(31)32)14-26-24(28)33-15-23(30)27-19-9-5-8-18(25)13-19/h2-14H,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYYZUAYMNYCTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates an imidazole ring and various functional groups, making it a subject of interest for its biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 479.0 g/mol. The compound features a thioether linkage, a nitrophenyl group, and an imidazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉ClN₄O₃S |

| Molecular Weight | 479.0 g/mol |

| CAS Number | 1235357-50-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit various enzymes or receptors involved in cellular processes, leading to effects such as:

- Anticancer Activity : The compound has been investigated for its ability to target cancer cell proliferation pathways, potentially affecting enzymes like thymidylate synthase and histone deacetylases (HDACs) .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although specific targets and mechanisms remain to be fully elucidated .

Anticancer Studies

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Cell Line Testing : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Broad Spectrum : Initial tests indicate activity against both gram-positive and gram-negative bacteria, warranting further exploration into its mechanism of action .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the administration of this compound to human cancer cell lines showed that it significantly reduced cell viability compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Assessment

In another investigation, the compound was tested against common bacterial strains. Results indicated that it inhibited bacterial growth at relatively low concentrations, suggesting a promising lead for antibiotic development.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

Research indicates that compounds containing imidazole and oxadiazole scaffolds exhibit potent anticancer properties. The compound under discussion has shown promising results against various cancer cell lines.

Case Studies

- Bajaj et al. synthesized derivatives of 1,3,4-oxadiazole and evaluated their anticancer potential against the MCF-7 breast cancer cell line. The derivatives exhibited significant thymidine phosphorylase inhibition activity compared to standard drugs like adriamycin .

- Mansour et al. developed new 1,3,4-oxadiazole derivatives that demonstrated potent in vitro anticancer activity against leukemia cell lines. Notably, one compound showed high efficacy at a concentration of .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored through various studies focusing on its efficacy against bacterial and fungal strains.

Research Findings

- El-Din et al. designed sulfonamide derivatives incorporating the oxadiazole moiety, which were screened for antiproliferative activities against multiple human cancer cell lines. Some compounds displayed over 90% inhibition against specific cancer types .

- Taha et al. reported that certain derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics, indicating their potential as novel therapeutic agents .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing heterocyclic structures similar to N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide.

Findings

- Research has shown that derivatives based on imidazole can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .

- N-Heterocycles , including those related to the target compound, have been identified as promising antiviral agents due to their ability to interact with viral proteins effectively .

Comparative Data Table

| Application Area | Research Study | Key Findings |

|---|---|---|

| Anticancer | Bajaj et al. | Significant thymidine phosphorylase inhibition in MCF-7 cells |

| Anticancer | Mansour et al. | High efficacy against leukemia cell lines at |

| Antimicrobial | El-Din et al. | Over 90% inhibition against various cancer types |

| Antiviral | N-Heterocycles | Effective viral replication inhibition |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s 3-nitrophenyl and 3-chlorophenyl groups contrast with the 4-substituted analogs (e.g., 4-chloro in , 4-nitro in ). Meta-substitution may enhance steric hindrance or alter electronic interactions compared to para-substituted derivatives.

- Steric Influence : The o-tolyl group (2-methylphenyl) introduces ortho-methyl steric bulk, which is absent in phenyl or p-tolyl analogs .

Physicochemical Properties

Melting points and synthetic yields of select analogs:

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with the formation of the imidazole core, followed by thioacetamide linkage. Key steps include:

- Coupling reactions : Use of 2-chloroacetamide derivatives with imidazole-2-thiol intermediates under basic conditions (e.g., potassium carbonate in ethanol or dichloromethane) .

- Solvent systems : Ethanol or dichloromethane with triethylamine as a catalyst to facilitate nucleophilic substitution .

- Purification : Recrystallization (ethanol) or column chromatography to isolate the final product with ≥95% purity .

- Industrial optimization : Continuous flow reactors and automated monitoring for scalability and reproducibility .

Q. How can researchers confirm the structural integrity of this compound?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected MW ~456–502 g/mol depending on substituents) .

- Elemental analysis : Validate stoichiometry of C, H, N, S, and Cl .

Q. What solvents and reaction conditions are critical for stability during synthesis?

- Temperature control : Reactions typically occur at 60–80°C under reflux to avoid decomposition .

- Inert atmosphere : Nitrogen or argon to prevent oxidation of sulfur-containing intermediates .

- pH-sensitive steps : Use of mild bases (e.g., K₂CO₃) to avoid hydrolysis of the thioacetamide bond .

Advanced Research Questions

Q. How do structural modifications influence biological activity? Insights from SAR studies.

Structure-activity relationship (SAR) studies reveal:

- Substituent positioning : The 3-nitrophenyl group at the imidazole 5-position enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., IC₅₀ values <2 µg/mL in some analogs) .

- Thioacetamide vs. oxadiazole : Thioacetamide linkages improve metabolic stability compared to ester-based analogs .

- Halogen effects : Chlorine at the 3-chlorophenyl moiety increases lipophilicity, correlating with enhanced membrane permeability .

Q. What computational strategies are effective for predicting target interactions?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., elastase or cyclooxygenase) by analyzing binding energies and hydrogen-bonding patterns .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate docking results .

- ADMET prediction : Software like SwissADME evaluates bioavailability, BBB penetration, and toxicity risks .

Q. How should researchers address contradictions in biological activity data across studies?

- Control for purity : Verify compound purity (>95%) via HPLC, as impurities (e.g., unreacted nitro intermediates) may skew IC₅₀ values .

- Assay variability : Standardize in vitro models (e.g., cell lines, enzyme sources) and incubation times .

- Solvent effects : DMSO concentrations >1% can destabilize the compound; use lower concentrations or alternative solvents .

Q. What in vitro assays are recommended for evaluating pharmacological potential?

- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .

- Anti-inflammatory testing : COX-1/COX-2 inhibition assays using purified enzymes and NSAIDs (e.g., celecoxib) for comparison .

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can researchers optimize pharmacokinetic properties for preclinical development?

- Prodrug strategies : Esterification of the acetamide group to enhance oral bioavailability .

- CYP450 inhibition assays : Identify metabolic stability using human liver microsomes .

- LogP optimization : Introduce polar groups (e.g., methoxy) to balance lipophilicity (target LogP ~3–4) .

Methodological Considerations

Q. What analytical techniques resolve challenges in quantifying degradation products?

- HPLC-DAD/MS : Detect and quantify hydrolyzed byproducts (e.g., free thiols or nitroaniline derivatives) .

- Stability studies : Accelerated degradation under stress conditions (pH 1–13, UV light) to identify vulnerable functional groups .

Q. How to design a robust protocol for scaling up synthesis without compromising yield?

- Process analytical technology (PAT) : Real-time monitoring of reaction parameters (e.g., temperature, pH) .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.